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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1588038

An In-Depth Technical Guide to 4-(4-Chlorophenoxy)benzaldehyde: Nomenclature,
Properties, and Applications

Abstract

4-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic compound distinguished by its
diaryl ether linkage and a reactive aldehyde functional group. This guide provides a
comprehensive technical overview of its chemical identity, physicochemical properties, principal
synthetic routes, and significant applications. Primarily utilized as a pivotal intermediate, this
compound is instrumental in the synthesis of a wide array of molecules within the
pharmaceutical, agrochemical, and materials science sectors.[1] Its unique structural attributes
allow for diverse chemical transformations, making it a valuable building block for developing
complex, high-value chemical entities. This document serves as a resource for researchers,
chemists, and drug development professionals, offering field-proven insights into its handling,
synthesis, and application.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research and
development. This section details the formal nomenclature, structural representation, and
common identifiers for 4-(4-Chlorophenoxy)benzaldehyde.

IUPAC Name and Structural Representation
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The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-
(4-Chlorophenoxy)benzaldehyde. This name explicitly describes its structure: a
benzaldehyde molecule where the hydrogen at position 4 is substituted by a phenoxy group,
which in turn is substituted with a chlorine atom at its own position 4.

The structure consists of two phenyl rings connected by an ether oxygen, with a formyl group (-
CHO) and a chlorine atom positioned at opposite ends of the molecule. This arrangement
imparts both stability from the diaryl ether core and reactivity from the aldehyde group.

Caption: Chemical structure of 4-(4-Chlorophenoxy)benzaldehyde.

Chemical Identifiers

For unambiguous documentation and database retrieval, a standardized set of identifiers is

crucial.

Identifier Value Source

CAS Number 61343-99-5 [11121[31[4]

PubChem CID 3851764 [1]

MDL Number MFCD01631895 [1]12]13]

Molecular Formula C13H9oClO2 [1][2]
BLCXBCYVCDPFEU-

InChl Key [31[5]
UHFFFAOYSA-N
C1=CC(=CC=C1C=0)0C2=C

SMILES (5]

C=C(C=C2)Cl

Common Synonyms

In commercial and historical literature, 4-(4-Chlorophenoxy)benzaldehyde may be referred to
by several synonyms. Recognizing these is vital for a comprehensive literature search.

e 4-Chloro-4'-formyldiphenyl ether[2]

» Benzaldehyde, 4-(4-chlorophenoxy)-[2]
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e p-(p-Chlorophenoxy)benzaldehyde
« Eter de 4-cloro-4'-formildifenilo[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its
storage requirements, and its safety profile.

Property Value Notes

Molecular Weight 232.66 g/mol [2][3]

White to light orange/yellow
Appearance ) [11[2]
crystalline powder

Melting Point 54-60 °C [1][2]13]
Boiling Point 181 °C @ 2.5 mmHg [2]
Density ~1.266 g/cm?3 (Predicted) [2]
- Soluble in toluene; Insoluble in
Solubility [2][6]
water

The melting point range of 54-60 °C indicates that the compound is a solid at room
temperature, simplifying handling and weighing but requiring heating for reactions in solution.
Its insolubility in water and solubility in organic solvents like toluene are typical for diaryl ethers
and are key considerations for selecting reaction and extraction solvent systems.

Synthesis and Mechanistic Insights

The synthesis of diaryl ethers like 4-(4-Chlorophenoxy)benzaldehyde is a cornerstone of
modern organic chemistry. The most common strategies involve forming the ether linkage
through nucleophilic substitution.

Overview of Synthetic Strategies

The construction of the diaryl ether bond is the key challenge. Two classical methods are
relevant:
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» Ullmann Condensation: This involves the coupling of a phenol with an aryl halide using a
copper catalyst. For this target molecule, one could react 4-chlorophenol with 4-
fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base and a copper
catalyst. The higher reactivity of the fluorine or the use of a catalyst is necessary to drive the
substitution on the electron-deficient benzaldehyde ring.

e Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective when one of the
aromatic rings is activated by an electron-withdrawing group (like the aldehyde). A reaction
between 4-hydroxybenzaldehyde and 4-chloronitrobenzene (followed by reduction and
Sandmeyer reaction) is a possible, albeit longer, route. A more direct approach involves the
reaction of a phenoxide with an activated aryl halide.

lllustrative Laboratory-Scale Synthesis Protocol

This protocol describes a Williamson-type ether synthesis, a robust and common method for
preparing such compounds. The reaction couples 4-hydroxybenzaldehyde with 4-
chlorofluorobenzene. The fluoride is an excellent leaving group in nucleophilic aromatic
substitution.

Reaction: 4-Hydroxybenzaldehyde + 4-Chlorofluorobenzene - 4-(4-
Chlorophenoxy)benzaldehyde

Step-by-Step Methodology:

» Reagent Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a
magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (10
mmol, 1.22 g) and anhydrous potassium carbonate (15 mmol, 2.07 g).

e Solvent Addition: Add 50 mL of dry N,N-Dimethylformamide (DMF). The choice of a polar
aprotic solvent like DMF is critical as it effectively solvates the cation of the base, enhancing
the nucleophilicity of the resulting phenoxide.

o Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the
formation of the potassium phenoxide intermediate.

» Aryl Halide Addition: Add 4-chlorofluorobenzene (11 mmol, 1.44 g, 1.1 mL) to the mixture.
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Heating and Reaction: Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)
using a hexane:ethyl acetate (e.g., 7:3) eluent system.

Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of
cold water. This will precipitate the crude product.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers
are combined.

Washing: Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x
50 mL) to remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from an
ethanol/water mixture or by flash column chromatography on silica gel to yield the final
product.

Synthesis Workflow Diagram
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Final Product
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Caption: General workflow for the synthesis of 4-(4-Chlorophenoxy)benzaldehyde.
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Core Applications in Research and Development

4-(4-Chlorophenoxy)benzaldehyde is not typically an end-product but rather a high-value
intermediate. Its utility stems from the ability to chemically modify the aldehyde group while the
robust diaryl ether core remains intact.

Role as a Versatile Synthetic Intermediate

The compound serves as an important building block in multi-step organic synthesis.[1] The
aldehyde group is a versatile functional handle that can undergo a wide range of
transformations:

o Oxidation: Can be easily oxidized to the corresponding 4-(4-chlorophenoxy)benzoic acid, a
precursor for esters and amides.

e Reduction: Can be reduced to 4-(4-chlorophenoxy)benzyl alcohol.

o Condensation Reactions: Reacts with amines to form Schiff bases (imines), with active
methylene compounds (e.g., malononitrile) in Knoevenagel condensations, and with
phosphorus ylides in Wittig reactions to form alkenes.

o Nucleophilic Addition: Undergoes addition reactions with organometallic reagents like
Grignard or organolithium reagents to form secondary alcohols.

Applications in Pharmaceutical and Agrochemical
Development

The diaryl ether motif is a common structural feature in many biologically active molecules,
prized for its chemical stability and ability to orient substituents in a defined three-dimensional
space.

o Pharmaceuticals: This intermediate is used in the synthesis of novel therapeutic agents.[1]
Its derivatives are explored in medicinal chemistry for creating compounds that target
specific biological pathways.[1]

o Agrochemicals: It is a precursor in the development of modern herbicides and pesticides,
contributing to crop protection solutions.[1]
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Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity

of the compound.

~HS H | Classificati

Pictogram Signal Word Hazard Statements

H302: Harmful if swallowed.[2]
[3] H317: May cause an

slalt text Warning allergic skin reaction.[2][3]
H319: Causes serious eye
irritation.[2][3]

Recommended Handling and Personal Protective
Equipment (PPE)

» Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

o Personal Protective Equipment:

[¢]

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[3]

[¢]

o

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust
mask or higher.[3]

o

Body Protection: Wear a standard laboratory coat.

Storage and Stability Guidelines

» Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen) at room
temperature or refrigerated (0-8 °C).[1][2]
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e Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and
strong bases.[7]

Conclusion

4-(4-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant industrial and
academic importance. Its value is derived from a stable diaryl ether scaffold combined with a
synthetically versatile aldehyde group. A thorough understanding of its nomenclature,
properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for
professionals leveraging this compound in the fields of pharmaceutical development,
agrochemical synthesis, and materials science. Its continued use as a foundational building
block ensures its relevance in the ongoing pursuit of novel and complex molecular
architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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